molecular formula C7H10N2 B6342860 7-Azabicyclo[2.2.1]heptane-1-carbonitrile CAS No. 1193090-76-4

7-Azabicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B6342860
CAS No.: 1193090-76-4
M. Wt: 122.17 g/mol
InChI Key: DSAQJGKQAQQZEM-UHFFFAOYSA-N
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Description

Contextual Significance within Bicyclic Nitrogen-Containing Systems

The 7-azabicyclo[2.2.1]heptane framework, sometimes referred to as 7-azanorbornane, is a bridged heterocyclic system that holds considerable significance in medicinal chemistry. nih.gov This structural motif is the core nucleus of epibatidine (B1211577), a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor. nih.govacs.org Epibatidine is a powerful agonist of nicotinic acetylcholine (B1216132) receptors, and its discovery has spurred extensive research into its derivatives for therapeutic purposes. nih.govacs.orggoogle.com

The defining characteristic of the 7-azabicyclo[2.2.1]heptane system is its conformational rigidity. unirioja.es Unlike more flexible aliphatic rings, this bicyclic structure holds substituents in well-defined spatial orientations. This property is highly desirable in drug design, where creating conformationally constrained analogues of bioactive molecules can lead to improved potency, selectivity, and pharmacokinetic profiles. unirioja.es The parent 7-azabicyclo[2.2.1]heptane ring has been structurally characterized as its hydrochloride salt. nih.gov

Role as a Key Scaffold in Organic and Medicinal Chemistry Research

7-Azabicyclo[2.2.1]heptane-1-carbonitrile serves as a pivotal building block in synthetic organic chemistry. A key application is its use as a direct precursor in the synthesis of novel epibatidine analogues. researchgate.net Researchers have developed a straightforward, one-pot method to produce 7-azabicyclo[2.2.1]heptane-1-carbonitriles starting from cyclohexanones that have a leaving group at the 4-position. researchgate.net This efficient synthesis involves an in-situ imine formation followed by a reversible cyanide addition, which facilitates the creation of the bicyclic core. researchgate.net The nitrile functionality introduced at the bridgehead can then be chemically modified to produce a variety of new epibatidine analogues for pharmacological evaluation. researchgate.net

Beyond its specific role in generating epibatidine analogues, the broader 7-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been synthesized and evaluated as selective ligands for sigma-2 (σ2) receptors, which are of interest in oncology and neurology. nih.gov Furthermore, various derivatives have been explored as cholinergic receptor ligands for the potential treatment of cognitive, neurological, and mental disorders, as well as for their analgesic and anti-inflammatory properties. google.com The ability to modify the nitrogen atom and other positions on the bicyclic ring allows for the fine-tuning of biological activity and selectivity. nih.gov

Fundamental Structural Characteristics Pertinent to Research

The structure of this compound is defined by its rigid bicyclic framework and the presence of two key functional groups.

Structural FeatureDescriptionResearch Relevance
Bicyclic System A bicyclo[2.2.1]heptane (norbornane) core where the C7 methylene (B1212753) group is replaced by a nitrogen atom.This creates a conformationally rigid three-dimensional structure, which is crucial for designing molecules with specific spatial arrangements to interact with biological targets. unirioja.es
Bridgehead Nitrogen The nitrogen atom is located at a bridgehead position (C7), connecting the two rings.The nitrogen atom is a site for substitution (e.g., with arylalkyl groups) which can significantly influence receptor binding affinity and selectivity. nih.gov It also introduces basicity to the molecule.
Bridgehead Carbonitrile A nitrile (-C≡N) group is attached to the other bridgehead carbon (C1).This functional group is a versatile synthetic handle. It can be hydrolyzed, reduced, or reacted with organometallic reagents to introduce a wide range of other functionalities, enabling the creation of diverse chemical libraries. researchgate.net

The synthesis of this specific carbonitrile derivative often starts from a substituted cyclohexanone (B45756), proceeding through an intramolecular cyclization. researchgate.net The stereochemistry of the substituents on the initial ring can influence the outcome of the cyclization reactions used to form the bicyclic system. acs.orgresearchgate.net The conformational properties of the 7-azabicyclo[2.2.1]heptane system, such as restricted rotation around the amide C-N bond in N-acylated derivatives, have been studied using techniques like NMR spectroscopy. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAQJGKQAQQZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Azabicyclo 2.2.1 Heptane 1 Carbonitrile and Its Derivatives

Direct Synthetic Approaches

Direct approaches aim to construct the bicyclic system in a highly convergent manner, often through multicomponent reactions that form multiple carbon-carbon and carbon-heteroatom bonds in a single operation.

A straightforward and efficient one-pot method has been developed for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles, starting from cyclohexanone (B45756) derivatives that possess a leaving group at the 4-position. researchgate.net This strategy is particularly effective for producing novel analogues of epibatidine (B1211577). researchgate.netugent.be The reaction proceeds through an initial in-situ formation of an imine between the cyclohexanone and a primary amine. This is followed by a reversible nucleophilic addition of cyanide to the imine. This dynamic process allows for the complete conversion of the starting material, such as 4-(mesyloxy)cyclohexanone, into the desired bicyclic core. researchgate.net

The versatility of this method is demonstrated by its compatibility with a range of primary amines, leading to various N-substituted 7-azabicyclo[2.2.1]heptane-1-carbonitriles. researchgate.net

Table 1: Examples of Primary Amines Used in One-Pot Synthesis

Starting Material Primary Amine Reagents and Conditions Product
4-(mesyloxy)cyclohexanone Benzylamine Acetone (B3395972) cyanohydrin, Triethylamine, Methanol, 110°C 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile
4-(mesyloxy)cyclohexanone (Pyridin-3-yl)methanamine Acetone cyanohydrin, Triethylamine, Methanol, 110°C 7-((Pyridin-3-yl)methyl)-7-azabicyclo[2.2.1]heptane-1-carbonitrile
4-(mesyloxy)cyclohexanone 2-(Pyridin-2-yl)ethan-1-amine Acetone cyanohydrin, Triethylamine, Methanol, 110°C 7-(2-(Pyridin-2-yl)ethyl)-7-azabicyclo[2.2.1]heptane-1-carbonitrile

Data sourced from research on epibatidine analogue synthesis. researchgate.net

Intramolecular Cyclization Protocols

Intramolecular strategies involve the formation of the bicyclic system by cyclizing a pre-assembled acyclic or monocyclic precursor. These methods include classic cycloadditions, rearrangements, and nucleophilic displacements.

The Diels-Alder reaction is a powerful tool for constructing the 7-azabicyclo[2.2.1]heptane skeleton. cdnsciencepub.com This approach typically involves the [4+2] cycloaddition of an N-substituted pyrrole (B145914) (acting as the diene) with a suitable dienophile. cdnsciencepub.com However, low yields have sometimes made this route less attractive. cdnsciencepub.com

A more successful variation utilizes an acyclic diene and a dienophile that ultimately forms the heterocyclic ring in subsequent steps. A notable example is the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a rigid proline analogue, where the key step is a Diels-Alder reaction. unirioja.escapes.gov.brresearchgate.net In this synthesis, a dienophile such as methyl 2-benzamidoacrylate is reacted with a diene like Danishefsky's diene or 2-trimethylsilyloxy-1,3-butadiene. unirioja.es This cycloaddition forms a cyclohexene (B86901) ring, which is then further elaborated through a series of steps, including reduction and a final intramolecular cyclization, to furnish the desired bicyclic amine. unirioja.es

Another strategy involves an inverse-electron-demand Diels-Alder reaction. For instance, an electron-rich enol ether can react with electron-deficient 1,2,4,5-tetrazines to yield pyridazine (B1198779) analogues of epibatidine, which feature the 7-azabicyclo[2.2.1]heptane core. nih.gov

The Favorskii rearrangement provides a novel method for contracting a larger ring system to form the 7-azabicyclo[2.2.1]heptane core. researchgate.netddugu.ac.in This strategy has been successfully applied in the total synthesis of epibatidine, starting from the readily available tropinone (B130398). researchgate.netddugu.ac.in

The synthetic sequence begins with the protection of the nitrogen in tropinone, for example, by reacting it with phenyl chloroformate to yield a phenyl carbamate (B1207046). doi.org The resulting N-protected tropinone is then brominated to produce an α-bromo ketone. researchgate.netdoi.org Treatment of this α-bromo ketone with a base, such as sodium ethoxide or benzyl (B1604629) alkoxide, initiates the Favorskii rearrangement. researchgate.netdoi.org This process involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening, which effectively contracts the six-membered ring of the tropinone skeleton to the five-membered ring of the 7-azabicyclo[2.2.1]heptane system, yielding the corresponding carboxylic acid ester derivative. researchgate.netddugu.ac.indoi.org The high stereoselectivity of this reaction is a significant advantage. google.com

Table 2: Key Steps in Favorskii Rearrangement Route

Precursor Key Reagents Intermediate Rearrangement Conditions Product
Tropinone 1. Phenyl chloroformate (ClCO2Ph) N-Phenoxycarbonylnortropinone Benzyl alkoxide in benzyl alcohol Benzyl 7-(benzyloxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate
N-Carbethoxytropinone 1. Copper(II) bromide (CuBr2) α-bromo-N-carbethoxytropinone Sodium ethoxide (EtONa) in ethanol (B145695) (EtOH) Ethyl 7-carbethoxy-7-azabicyclo[2.2.1]heptane-2-carboxylate

Data compiled from studies on tropinone transformation. researchgate.netdoi.org

The Ugi multicomponent reaction offers another pathway to functionalized 7-azabicyclo[2.2.1]heptane derivatives. rsc.orgpsu.edu While β-amino acids typically yield β-lactams in intramolecular Ugi reactions, using 7-azabicyclo[2.2.1]heptane-2-carboxylic acid as the bifunctional building block leads to a different and interesting outcome. rsc.orgpsu.eduresearchgate.net

In this case, the reaction does not proceed to form a strained, fused β-lactam ring. Instead, it is postulated that a seven-membered ring intermediate is formed. This intermediate cannot undergo the typical Mumm rearrangement. Consequently, the activated carboxylic group reacts with the solvent (e.g., methanol), leading to the formation of polyfunctionalized azabicyclic peptidomimetics. psu.eduresearchgate.net These products contain an additional carboxylic group that was not involved in the multicomponent reaction, making them available for further chemical elaboration. rsc.orgpsu.eduresearchgate.net

Base-promoted intramolecular cyclization is a key step in several synthetic routes to the 7-azabicyclo[2.2.1]heptane system. unirioja.esacs.org This strategy relies on the formation of a C-N bond through the nucleophilic attack of the nitrogen atom onto an electrophilic carbon center within the same molecule.

A well-documented approach involves the use of specifically substituted cyclohexane (B81311) precursors. acs.orgacs.org For example, the sodium hydride (NaH)-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates is a convenient method for synthesizing 7-azabicyclo[2.2.1]heptane derivatives. acs.orgacs.org The reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with NaH in DMF provides 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in good yield. acs.org The stereochemistry of the leaving groups on the cyclohexane ring is crucial for the success of this cyclization. acs.orgacs.org

Similarly, in a synthesis starting from a Diels-Alder adduct, the final bicyclic ring system is formed by a base-promoted internal nucleophilic displacement of a methanesulphonate group by the nitrogen atom, yielding the desired 7-azabicyclo[2.2.1]heptane core in high yield. unirioja.es

Acylation-Based Methodologies Utilizing Organolithium Reagents

A versatile method for the synthesis of α-amino ketones involves the acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with organolithium reagents. unirioja.esunirioja.es This reaction is significant because the resulting α-amino ketones are valuable precursors for various biologically active compounds. unirioja.es The process proceeds through a stable tetrahedral intermediate, which is crucial for preventing the over-addition of the organometallic reagent to form a tertiary alcohol. unirioja.esunirioja.es

Researchers have found that using an excess of the organolithium reagent, such as phenyllithium (B1222949), and carefully controlling the work-up procedure are key to maximizing the yield of the desired ketone. unirioja.es For instance, when methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate was treated with three equivalents of phenyllithium followed by a work-up with 0.5N HCl, the corresponding ketone was isolated in an 86% yield. unirioja.es The stability of the tetrahedral intermediate is attributed to the N-benzoyl protecting group. unirioja.es When a less coordinating N-benzyl group was used, the reaction predominantly yielded the tertiary alcohol, highlighting the critical role of the N-acyl group in this methodology. unirioja.es

Stereoselective Synthesis and Enantiopure Access

The demand for enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives, driven by their potential as chiral building blocks and therapeutic agents, has led to the development of several stereoselective synthetic strategies. capes.gov.brunirioja.es

Chiral Substrate-Controlled Approaches (e.g., from L-glutamic acid)

A prominent strategy for obtaining enantiopure 7-azabicyclo[2.2.1]heptane derivatives is through chiral pool synthesis, which utilizes readily available chiral starting materials like L-glutamic acid. acs.orgacs.org This approach allows for the chirospecific preparation of optically pure 1-carboxy-7-azabicyclo[2.2.1]heptane amino acids. acs.org A key step in this methodology is a transannular alkylation sequence to form the bicyclic core. acs.org This route provides access to versatile intermediates that can be further elaborated. For instance, conformationally constrained bicyclic analogues of nicotine (B1678760) have been synthesized from both D- and L-glutamic acid. researchgate.net The synthesis involves the regioselective addition of 3-lithiopyridine to a protected glutamate, followed by intramolecular imine formation and stereospecific catalytic hydrogenation. researchgate.net

Catalytic Asymmetric Hydrogenation of Prochiral Intermediates

Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of 7-azabicyclo[2.2.1]heptane synthesis, this method can be applied to prochiral intermediates, such as 7-azabicyclo[2.2.1]hepta-2,5-dienes, to produce enantiomerically enriched products. thieme-connect.com The stereospecific catalytic hydrogenation of a pyrroline (B1223166) intermediate, formed from a protected glutamate, yields a cis-5-pyridinylproline derivative, which is a key step in the synthesis of bicyclic nicotine analogues. researchgate.net This highlights the utility of catalytic hydrogenation in controlling the stereochemistry of the final product.

Diastereoselective Control in Cycloaddition Reactions (e.g., Endo/Exo Selectivity)

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental to the construction of the 7-azabicyclo[2.2.1]heptane core. unirioja.esnih.gov The diastereoselectivity of these reactions, specifically the endo/exo selectivity, is a critical factor. The reaction of N-protected pyrroles with alkynes, followed by hydrogenation, is a common method, though it can sometimes suffer from poor diastereoselectivity. nih.gov However, for certain substrates, the cycloaddition favors the exo stereochemistry, especially when the pyrrole nitrogen is unsubstituted. researchgate.net

More recently, a diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed, offering an efficient route to endo-7-azanorbornanes with high diastereomeric ratios (up to >20:1) and yields (up to 97%). nih.gov Density functional theory (DFT) calculations suggest that steric factors likely govern the observed high diastereoselectivity. nih.gov

Strategic Use of Protecting Groups in Azabicyclic Synthesis

The choice of protecting group for the nitrogen atom is crucial in the synthesis of 7-azabicyclo[2.2.1]heptanes, influencing reaction outcomes and yields. acs.org Different protecting groups can affect the stereochemistry and reactivity of the molecule.

The sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates is a convenient method for synthesizing 7-azabicyclo[2.2.1]heptane derivatives. acs.org The use of a tert-butoxycarbonyl (Boc) group, for example, leads to the formation of 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. acs.org In contrast, the heterocyclization of substrates with different protecting groups can lead to the formation of other bicyclic systems. acs.org

Evolution of Synthetic Routes and Yield Optimization

A straightforward one-pot method for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles has also been developed, starting from cyclohexanones with a leaving group at the 4-position. researchgate.net This method involves in situ imine formation followed by reversible cyanide addition, leading to the bicyclic core. researchgate.net This approach has been successfully applied to the synthesis of novel epibatidine analogues. researchgate.net

Mechanistic Investigations and Reactivity Profiles

Reaction Mechanism Elucidation in 7-Azabicyclo[2.2.1]heptane Ring Formation

The formation of the 7-azabicyclo[2.2.1]heptane ring system can be achieved through several synthetic strategies, each with a distinct underlying mechanism.

One prominent method involves a Diels-Alder cycloaddition . In this approach, a dienophile such as methyl 2-benzamidoacrylate reacts with a suitable diene. unirioja.es This is followed by a crucial ring-closing step, which is a base-promoted internal nucleophilic displacement of a methanesulphonate group, yielding the bicyclic system in high yield. unirioja.es Another variation of the Diels-Alder strategy uses N-substituted pyrroles as the diene, which react with acetylenic dienophiles. cdnsciencepub.comgoogle.com The yields for this particular reaction were historically low, but have been improved through the use of catalysts like aluminum chloride or by complexing the pyrrole (B145914) with pentaammineosmium(II), which stabilizes the resulting bicyclic framework. cdnsciencepub.comgoogle.com

A highly efficient, one-pot synthesis for 7-azabicyclo[2.2.1]heptane-1-carbonitriles starts from cyclohexanones that possess a leaving group (e.g., mesyloxy) at the 4-position. researchgate.netresearchgate.net The mechanism involves three key steps:

Condensation of the ketone with a primary amine to form an imine in situ.

Nucleophilic attack of a cyanide source (like acetone (B3395972) cyanohydrin) on the imine to generate an α-aminonitrile. researchgate.net

An intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the leaving group, leading to the formation of the bicyclic core. researchgate.net

Another established mechanism is the base-promoted heterocyclization of N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. researchgate.netacs.org This reaction, typically mediated by a strong base like sodium hydride in DMF, proceeds via an intramolecular SN2 displacement where the nitrogen atom of the carbamate (B1207046) attacks one of the bromine-bearing carbons to form the bicyclic ring. acs.orgamazonaws.com

Finally, the bicyclic system can also be accessed via bridgehead radical reactions . Starting from N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a Barton ester is formed, which then generates a bridgehead radical upon irradiation. unirioja.es This radical can be trapped by various reagents, including halogens, to yield 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. unirioja.es

Ring Formation Method Key Mechanistic Steps Starting Materials Reference(s)
Diels-Alder Cycloaddition[4+2] cycloaddition followed by intramolecular nucleophilic displacement.Methyl 2-benzamidoacrylate, diene unirioja.es
One-Pot CyclizationIn situ imine formation, cyanide addition, intramolecular SN2 cyclization.4-substituted cyclohexanone (B45756), primary amine, cyanide source researchgate.netresearchgate.net
Base-Promoted HeterocyclizationIntramolecular SN2 displacement of a halide by the nitrogen atom.N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate researchgate.netacs.org
Bridgehead Radical ReactionFormation of a Barton ester, radical generation, and subsequent trapping.N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid unirioja.es

Stereoelectronic Effects on Reactivity

The rigid, bicyclic nature of the 7-azabicyclo[2.2.1]heptane scaffold imposes significant stereoelectronic constraints that govern its chemical behavior.

The rigidity of the 7-azabicyclo[2.2.1]heptane framework leads to unique structural and electronic properties. One of the most notable features is the geometry of the bridgehead nitrogen atom. When the nitrogen is part of an amide bond, it exhibits significant pyramidalization, deviating from the planarity typical of acyclic amides. psu.edumdpi.com This distortion is a direct consequence of the ring strain. Furthermore, when the nitrogen is a tertiary amine, the molecule displays an unusually high energy barrier for nitrogen inversion, a phenomenon known as the "bicyclic effect". psu.eduacs.org Computational studies suggest this high barrier is due to the angle strain imposed on the C-N-C bonds within the bicyclic system. nih.gov

This inherent strain and fixed geometry influence orbital alignment and subsequent reactivity. For instance, the conformational preferences of sulfones attached to the ring can be explained by the interaction of a p-orbital on an adjacent carbon with the lowest-lying antibonding (σ) orbital of the C-S bond. uvic.ca This p-σ interaction dictates the most stable conformation. The rigidity also affects bond stability; the N-NO bond in N-nitrosamines of this scaffold is more easily cleaved because the ring strain reduces the resonance stabilization of the N-nitroso group. nih.gov

The constrained three-dimensional structure of the 7-azabicyclo[2.2.1]heptane ring system creates a sterically hindered endo face and a more accessible exo face. This steric difference strongly directs the approach of incoming reagents.

In nucleophilic additions , attack almost invariably occurs from the less hindered exo face. This steric directing effect is a reliable feature for controlling stereochemistry in reactions involving this scaffold.

Similarly, electrophilic additions to unsaturated derivatives, such as 7-azabicyclo[2.2.1]heptadiene, also proceed via exo-attack. The electrophilic species adds to the double bond from the outer face of the bicyclic system to avoid steric clash with the rest of the ring structure. researchgate.net This trans-stereospecific addition is observed in reactions like sulfenylation and selenenylation. researchgate.netresearchgate.net

The fixed dihedral angles within the ring also have spectroscopic consequences that aid in structural elucidation. For example, the coupling constant between a bridgehead proton and an adjacent exo-proton is significant, while the coupling between the bridgehead proton and an endo-proton is near zero due to a dihedral angle of approximately 90°. uvic.ca This characteristic splitting pattern in NMR spectroscopy allows for the unambiguous assignment of exo and endo isomers. uvic.ca

Process Type Directing Effect Outcome Reference(s)
Nucleophilic AdditionSteric hindrance on the endo facePreferential exo-attack
Electrophilic AdditionSteric hindrance on the endo facePreferential exo-attack, trans-addition researchgate.net
Diels-Alder CycloadditionSteric repulsionFormation of exo products google.com

Transformations of the Nitrile and Other Pendant Functional Groups

The functional groups attached to the 7-azabicyclo[2.2.1]heptane core, particularly the nitrile at the C1 position, are key handles for further synthetic modifications.

The bridgehead nitrile group in 7-azabicyclo[2.2.1]heptane-1-carbonitrile is a versatile functional group that can be converted into other important moieties. The most common transformation is its reduction to a primary amine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.comsmolecule.com This conversion of the nitrile to an aminomethyl group provides a route to various biologically active compounds and expands the synthetic utility of the scaffold. researchgate.netsmolecule.com The nitrile can also be reduced to an aldehyde, offering another pathway for diversification. smolecule.com The introduction of the nitrile itself, via methods like the Strecker synthesis (addition of cyanide to an imine), is a valuable C-C bond-forming reaction that simultaneously installs a group ripe for further elaboration. researchgate.net

In derivatives of 7-azabicyclo[2.2.1]heptane that bear a formyl (aldehyde) group, this functional group serves as a reactive site for both reduction and oxidation.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This transformation is accomplished using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This conversion is typically performed with hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

These transformations allow for the interconversion of key functional groups, enabling access to a wider range of derivatives for various applications.

Conformational Dynamics and Nitrogen Inversion Barriers

The unique, strained geometry of the 7-azabicyclo[2.2.1]heptane system imposes significant conformational constraints that profoundly influence the behavior of the bridgehead nitrogen atom.

Unlike typical acyclic amides which possess a planar or near-planar nitrogen atom to maximize resonance stabilization, amide derivatives of 7-azabicyclo[2.2.1]heptane exhibit an intrinsically pyramidalized bridgehead nitrogen atom. acs.orgnih.gov This deviation from planarity is a direct result of the geometric constraints imposed by the bicyclic framework, specifically the C-N-C angle strain. acs.orgnih.gov

Single-crystal X-ray diffraction studies of various bicyclic amides, including the parent N-benzoyl-7-azabicyclo[2.2.1]heptane, have consistently confirmed the non-planar, pyramidal geometry of the nitrogen atom in the solid state. acs.orgnih.gov Theoretical calculations using density functional theory (DFT) corroborate these experimental findings, showing the nitrogen-pyramidal structures as energy minima. acs.orgnih.gov The non-planarity of the amide nitrogen in these systems is attributed to a combination of this inherent pyramidalization due to angle strain and a twisting of the amide bond caused by allylic strain. acs.orgnih.gov Despite this non-planarity, which might suggest chemical instability, these amides are stable enough for further chemical transformations and have been used as conformationally constrained β-proline mimics. nih.govmdpi.com The direction of this pyramidalization can be influenced by intramolecular hydrogen bonding. rsc.org

The pyramidalization of the nitrogen atom in 7-azabicyclo[2.2.1]heptane amides directly impacts the rotational barrier around the amide C-N bond. The non-planar geometry reduces the nN → π*CO electron delocalization, which is responsible for the partial double-bond character of the C-N bond in planar amides. acs.orgnih.gov Consequently, this leads to a lower energy barrier for rotation around the C-N bond compared to their monocyclic or acyclic counterparts. acs.orgnih.gov

Experimental studies using temperature-dependent NMR spectroscopy have quantified these rotational barriers. rsc.org For example, the rotational barrier for N-acetyl-7-azabicyclo[2.2.1]heptane was found to be 1.2 kcal/mol lower than in its unstrained analog. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com The rotational barriers for a series of N-benzoyl-7-azabicyclo[2.2.1]heptanes were also evaluated, showing a reduction compared to monocyclic pyrrolidine (B122466) amides, which is consistent with the nitrogen-pyramidal structure. acs.orgnih.gov In some cases, the energy barrier was determined to be around 70 kJ mol–1 (approximately 16.7 kcal/mol), a value similar to that in some acyclic amides, yet the conformational isomerism is clearly attributable to this restricted rotation. rsc.org

Table 1: Rotational Barriers around Amide C-N Bonds in 7-Azabicyclo[2.2.1]heptane Derivatives

Compound/Derivative Class Rotational Barrier (ΔG‡) Notes Source(s)
N-Acetyl-7-azabicyclo[2.2.1]heptane 1.2 kcal/mol lower than unstrained analog Barrier is reduced due to pyramidalization. cdnsciencepub.com, cdnsciencepub.com, cdnsciencepub.com
N-Benzoyl-7-azabicyclo[2.2.1]heptanes Reduced compared to pyrrolidine amides Consistent with nitrogen-pyramidal structure. acs.org, nih.gov
N-Acyl-7-azabicyclo[2.2.1]heptane Derivatives ~17 kcal/mol Measured for Ac-Ah2c-NHMe. nih.gov
N-Benzoylpyrrole/N-phenylmaleimide Adduct 70 kJ mol–1 (~16.7 kcal/mol) Confirmed by temperature-dependent NMR. rsc.org
N-Nitroso-7-azabicyclo[2.2.1]heptane 6.5 kcal/mol lower than unstrained analog Significant reduction in rotational barrier. cdnsciencepub.com, cdnsciencepub.com, cdnsciencepub.com

While amide derivatives of the 7-azabicyclo[2.2.1]heptane system show reduced C-N rotational barriers, the parent amine and its N-alkylated tertiary amine derivatives exhibit an opposing trend for a different process: nitrogen inversion. wikipedia.org These compounds display unusually high energy barriers to nitrogen inversion, a phenomenon termed the "bicyclic effect". nih.govacs.orgresearchgate.net

Nitrogen inversion is the process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org In typical acyclic amines, this process is extremely rapid. However, in the 7-azabicyclo[2.2.1]heptane system, the rigid, strained framework significantly increases the energy required to achieve the planar transition state. nih.govacs.org Natural bond orbital (NBO) analysis suggests that the height of the inversion barrier is primarily determined by the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.govacs.org The constrained Cα-N-Cα tripyramid geometry is the key factor, and the "bicyclic effect" represents an extreme case of this geometry-barrier relationship. nih.govacs.org

Dynamic 13C NMR studies have been used to quantify these high barriers. For example, the free energy of activation for nitrogen inversion in N-arylmethyl-7-azabicyclo[2.2.1]heptane was determined to be 13.77 kcal/mol, while the barrier for the 7-ethyl derivative was 13.17 kcal/mol. researchgate.net These values are substantially higher than those for typical acyclic tertiary amines (e.g., trimethylamine, ~7.5 kcal/mol) and highlight the significant impact of the bicyclic structure on the inversion process. researchgate.netstackexchange.com

Table 2: Nitrogen Inversion Barriers in Alkylated Tertiary 7-Azabicyclo[2.2.1]heptane Amines

Compound Inversion Barrier (ΔG‡) Temperature (°C) Method Source(s)
N-Arylmethyl-7-azabicyclo[2.2.1]heptane 13.77 (± 0.04) kcal/mol 25 Dynamic 13C NMR researchgate.net
7-Ethyl-7-azabicyclo[2.2.1]heptane 13.17 (± 0.04) kcal/mol 25 Dynamic 13C NMR researchgate.net
7-Methyl-7-azabicyclo[2.2.1]heptane ~3.5 kcal/mol higher than monocyclic analog - Comparison/Calculation researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 7-azabicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, allowing for the unambiguous assignment of each atom's position and stereochemical orientation. nih.gov

In the ¹H NMR spectrum of a typical 7-azabicyclo[2.2.1]heptane core, distinct signals are observed for the bridgehead protons, the protons on the ethylene (B1197577) bridges, and any substituents. For the 1-carbonitrile derivative, the proton at the C4 bridgehead would appear as a characteristic multiplet. The protons on the C2, C3, C5, and C6 positions would present as complex multiplets due to vicinal and geminal coupling. unirioja.escdnsciencepub.com

The ¹³C NMR spectrum is equally informative. It confirms the presence of the eight carbon atoms in the 7-azabicyclo[2.2.1]heptane-1-carbonitrile structure. Key signals include the one corresponding to the nitrile carbon (C≡N) typically found in the 115-125 ppm range, and the unique quaternary carbon at the C1 bridgehead position. The remaining carbons of the bicyclic skeleton appear in the aliphatic region of the spectrum. unirioja.es The complete assignment of proton and carbon signals is often achieved through a combination of 1D and 2D NMR experiments. unimi.it

Table 1: Predicted NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Notes
H4 ¹H ~3.9-4.2 Bridgehead proton, often a multiplet. unirioja.es
H2, H3, H5, H6 ¹H ~1.5-2.4 Complex multiplets for the methylene (B1212753) bridge protons. unirioja.es
C≡N ¹³C ~115-125 Characteristic nitrile carbon signal.
C1 ¹³C ~60-75 Quaternary bridgehead carbon attached to the nitrile. unirioja.es
C4 ¹³C ~60-75 Tertiary bridgehead carbon. unirioja.es

Note: Data are estimated based on similar structures reported in the literature.

While the bicyclic core of 7-azabicyclo[2.2.1]heptane is rigid, derivatives with N-acyl or N-nitroso substituents can exhibit conformational isomerism due to restricted rotation around the N-CO or N-NO bond. cdnsciencepub.comrsc.org This phenomenon is studied using temperature-dependent (variable-temperature) NMR spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. rsc.org

Analysis of these spectral changes allows for the calculation of the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process. For instance, studies on N-acyl derivatives of the parent 7-azabicyclo[2.2.1]heptane have determined these barriers, revealing that the strain in the bicyclic system can influence the rotational energetics compared to acyclic amides. cdnsciencepub.comrsc.org Although specific studies on the 1-carbonitrile derivative are not prevalent, this technique remains critical for understanding the dynamic behavior of any N-functionalized analogues.

To overcome the signal overlap and complexity in 1D NMR spectra, a variety of 2D NMR techniques are employed for the complete structural elucidation of the 7-azabicyclo[2.2.1]heptane framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of atom connectivity through the C2-C3 and C5-C6 bridges of the bicyclic system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, enabling the definitive assignment of both ¹H and ¹³C signals for all CHn groups. nih.govunimi.it

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for identifying quaternary carbons like C1 and the nitrile carbon, and for linking different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This is particularly valuable for establishing the stereochemistry of the molecule, for instance, by differentiating between exo and endo substituents based on their spatial relationship with the bridgehead protons. nih.govunimi.it

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for gaining structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which confirms the elemental composition (C₈H₁₀N₂).

Under electron impact (EI) ionization, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation is influenced by the structural features of the bicyclic amine and the nitrile group. Key fragmentation pathways for related amines include: libretexts.org

Alpha-Cleavage: The cleavage of C-C bonds adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org This would involve the loss of ethylene (C₂H₄) or related fragments from the bicyclic core.

Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), resulting in a peak at M-27.

Retro-Diels-Alder Reaction: Bicyclic systems like this can undergo cycloreversion, although this is less common for the saturated heptane (B126788) skeleton compared to its unsaturated heptene (B3026448) counterpart. google.com

The stability of the 7-azabicyclo[2.2.1]heptane ring system often results in the bicyclic cation being a prominent peak in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the nitrile and the saturated amine framework.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹) Intensity
Nitrile C≡N stretch 2240 - 2260 Medium, Sharp
Alkane C-H stretch 2850 - 2960 Strong
Amine C-N stretch 1020 - 1250 Medium

The most diagnostic peak is the sharp absorption corresponding to the C≡N stretching vibration. libretexts.org The presence of strong C-H stretching bands confirms the saturated aliphatic nature of the bicyclic core. libretexts.org IR data from related N-benzoyl derivatives show characteristic amide carbonyl stretches around 1718 cm⁻¹, distinguishing them from the nitrile. unirioja.es

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not prominently reported, analyses of closely related derivatives, such as N-benzoyl-7-azabicyclo[2.2.1]heptane, have revealed crucial structural features of the scaffold. researchgate.netmolaid.com

A key finding from these studies is the significant pyramidalization of the bridgehead nitrogen atom . unirioja.es In an ideal, unstrained amide, the nitrogen atom is sp²-hybridized and planar. However, the geometric constraints of the bicyclic system force the nitrogen atom into a more pyramidal, sp³-like geometry. This distortion from planarity is a defining characteristic of the 7-azabicyclo[2.2.1]heptane system and has significant implications for the chemical and physical properties of its derivatives, including their reactivity and ability to engage in intermolecular interactions. unirioja.esresearchgate.net Studies have also determined the crystal structures of N-nitrosamines and other derivatives, confirming the strained nature of the C-N-C bond angle at the bridgehead. nih.gov

Integration of Experimental Spectroscopic Data with Computational Predictions

Modern structural analysis frequently integrates experimental data with high-level computational chemistry to build a more complete understanding of molecular structure and properties. nih.gov Computational methods, such as Density Functional Theory (DFT), can predict various molecular parameters that are directly comparable to experimental results.

For the 7-azabicyclo[2.2.1]heptane system, computational studies have been used to:

Predict NMR and IR Spectra: Theoretical calculations can predict ¹H and ¹³C chemical shifts and IR vibrational frequencies. Comparing these predicted values with experimental spectra helps to validate structural assignments.

Analyze Conformations: Computational models can determine the relative energies of different conformers, such as those arising from N-acyl bond rotation, corroborating findings from temperature-dependent NMR. rsc.org

Rationalize Structural Features: Theoretical studies provide insight into the electronic origins of observed structural phenomena. For example, calculations have been used to understand the angle strain at the bridgehead nitrogen and explain the resulting pyramidalization and its effect on the N-NO bond cleavage in N-nitroso derivatives. nih.gov

Investigate Reaction Mechanisms: Computational modeling can map out the energetics of chemical reactions, providing a theoretical basis for experimentally observed reactivity. researchgate.net

This synergy between experimental spectroscopy and computational prediction provides a powerful approach for the comprehensive characterization of complex molecules like this compound.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of the 7-azabicyclo[2.2.1]heptane framework. These methods have been crucial in understanding the intrinsic properties that arise from its strained geometry.

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the reaction mechanisms and reactivity of molecules containing the 7-azabicyclo[2.2.1]heptane core. DFT calculations allow for the accurate prediction of how the molecule will react with other chemical species by mapping out the energy landscape of a reaction pathway. This includes locating and characterizing the transition states—the highest energy points along the reaction coordinate—which control the reaction rate.

Researchers have employed DFT to unveil the mechanisms of various transformations. For instance, in the synthesis of cyclobutane (B1203170) scaffolds from pyrrolidine (B122466) derivatives, a reaction that can be extended to bicyclic systems like 7-azabicyclo[2.2.1]heptane, DFT calculations were used to study the reaction mechanism. acs.orgresearchgate.netnih.gov The calculations revealed that the rate-determining step is the release of a dinitrogen molecule (N₂) from a 1,1-diazene intermediate to form a 1,4-biradical species. acs.orgnih.gov The subsequent collapse of this biradical to form the product was found to be a barrierless process. acs.org

DFT studies have also been instrumental in explaining the stereoselectivity of reactions, such as the intermolecular reactions of the 7-azabicyclo[2.2.1]hept-2-yl radical with radical acceptors. researchgate.net Furthermore, mechanistic investigations into intramolecular free radical reactions to form epibatidine (B1211577) analogues have been computationally addressed using DFT methods, highlighting the critical effect of the nitrogen-protecting group on the reaction's outcome. nih.gov These theoretical findings help rationalize experimental results and guide the selection of precursors for successful cyclization reactions. nih.gov The calculated activation energies for these types of reactions provide quantitative predictions of their feasibility.

Table 1: DFT-Calculated Activation Energies (ΔG) for Reactions Involving Bicyclic Scaffolds.
Reaction TypeReactant SystemComputational LevelCalculated Activation Energy (kcal/mol)Reference
N2 Extrusion from 1,1-diazenePyrrolidine derivative (related to bicyclic synthesis)(U)M06-2X-D3/6-311G(d,p)17.7 acs.orgnih.gov
N2 Extrusion from 1,1-diazene7-Azabicyclo[2.2.1]heptane derivative(U)M06-2X-D3/Def2SVP14.2 nih.gov

A defining characteristic of the 7-azabicyclo[2.2.1]heptane system is the non-planar geometry of the bridgehead nitrogen atom, a phenomenon known as nitrogen pyramidalization. acs.orgresearchgate.net Unlike in simple, unstrained amines or planar amides, the geometric constraints of the bicyclic framework force the nitrogen's substituents out of a planar arrangement. Both ab initio (from first principles) and DFT calculations have been essential in studying and quantifying this structural feature. mdpi.comu-tokyo.ac.jp

Studies on N-benzoyl-7-azabicyclo[2.2.1]heptane have shown that the nitrogen atom is intrinsically pyramidal, a feature confirmed by both single-crystal X-ray diffraction and DFT calculations, which reproduce these pyramidal structures as energy minima. acs.orgnih.gov This pyramidalization reduces the electron delocalization between the nitrogen lone pair and the adjacent carbonyl group in amide derivatives. acs.orgresearchgate.net The consequence of this reduced resonance is a significantly lower energy barrier for rotation around the amide C-N bond compared to corresponding amides of less strained monocyclic systems like pyrrolidine. acs.orgnih.gov This suggests that the ground-state pyramidalization observed in the solid state also persists in solution. researchgate.netnih.gov This intrinsic feature is fundamental to the scaffold and would dictate the conformational behavior of any N-substituted derivative.

Table 2: Comparison of Calculated Rotational Barriers for Amides.
CompoundSystem TypeCalculated Rotational Barrier (ΔG, kcal/mol)Key Structural FeatureReference
N-Benzoyl-7-azabicyclo[2.2.1]heptaneBicyclic, Strained~14-15Significant Nitrogen Pyramidalization acs.orgnih.gov
N-BenzoylpyrrolidineMonocyclic, Less Strained~18-19Near-Planar Amide Nitrogen acs.org

Molecular Dynamics Simulations for Conformational Flexibility

MD simulations have been used to analyze how the rigid bicyclic structure influences the conformation of larger molecules. For example, when the 7-azabicyclo[2.2.1]heptane amine is incorporated at the C-terminus of a peptide, spectroscopic and simulation studies show it favors and stabilizes a β-strand-like extended conformation in the adjacent amino acid. researchgate.netnih.gov This conformational constraint is driven by the fixed geometry of the bicyclic unit. researchgate.net Therefore, incorporating the 7-azabicyclo[2.2.1]heptane-1-carbonitrile moiety into a larger, more flexible molecule would similarly restrict its available conformational space, a property that is highly valuable in drug design for pre-organizing a molecule to fit a specific biological target.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Predicting ¹H and ¹³C NMR spectra for a proposed structure and comparing them with experimental data is a powerful method for structural verification. scholaris.ca

DFT calculations are a well-established method for predicting NMR chemical shifts. nih.gov The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. For flexible molecules, a Boltzmann-weighted average of the shifts from multiple low-energy conformers is often required for accurate predictions. nih.gov More recently, machine learning (ML) models, often trained on vast datasets of DFT-calculated and experimental spectra, have been developed to predict NMR shifts with high accuracy but at a fraction of the computational cost. mdpi.com

Research Applications and Derivatization Strategies

Development as Conformationally Constrained Amino Acid Analogues

The inherent rigidity of the 7-azabicyclo[2.2.1]heptane system makes it an excellent template for creating amino acid analogues with restricted conformational freedom. unirioja.es This strategy is crucial for studying peptide-receptor interactions and designing peptides with enhanced stability and specific secondary structures.

Proline and Hydroxyproline Mimics

The 7-azabicyclo[2.2.1]heptane skeleton is particularly attractive as a rigid mimic of proline and its derivatives, such as 4-hydroxyproline (B1632879). unirioja.esunirioja.es Proline's cyclic nature already imparts significant constraints on the peptide backbone, and the bicyclic structure of its analogues amplifies this effect. 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), an achiral compound, has been synthesized and identified as a constrained proline analogue. unirioja.es The development of synthetic routes to these mimics, including stereoselective methods to produce constrained 4-hydroxyproline analogues, allows for their incorporation into bioactive molecules to probe structure-activity relationships. unirioja.es The synthesis of these analogues can be achieved from various starting materials, including D,L-serine or through Diels-Alder reactions. unirioja.es

Design of Peptidomimetics and Beta-Amino Acid Oligomers

The development of conformationally constrained proline analogues from the 7-azabicyclo[2.2.1]heptane core is instrumental in the design of peptidomimetics. researchgate.netacs.org These mimics are incorporated into peptide sequences to force or stabilize specific conformations, such as β-turns, which are often critical for biological activity. unirioja.es For instance, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been incorporated into a boroarginine thrombin inhibitor. unirioja.es

Furthermore, this scaffold is used to construct novel foldamers and oligomers with ordered structures. Spectroscopic studies have shown that attaching a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) can favor and stabilize a β-strand-like extended conformation in an adjacent α-amino acid. researchgate.netnih.gov This effect is driven by steric interactions, independent of solvents, and provides a method for the de novo design of β-strand-mimicking structures. researchgate.netnih.gov Derivatives of the scaffold are also considered conformation-constrained β-proline surrogates, and oligomers of these bicyclic β-amino acids can form stable, water-stable helical structures. researchgate.netnih.gov

Scaffold for Pharmacologically Relevant Compound Development

The 7-azabicyclo[2.2.1]heptane framework is a privileged scaffold in drug discovery, serving as the foundation for developing potent ligands targeting various receptors and transporters in the central nervous system. A key synthetic intermediate, 7-azabicyclo[2.2.1]heptane-1-carbonitrile, can be produced efficiently via a one-pot method from cyclohexanones, allowing for subsequent elaboration into diverse pharmacologically active molecules. researchgate.netresearchgate.net

Nicotinic Acetylcholine (B1216132) Receptor Agonist Analogues (e.g., Epibatidine (B1211577) Derivatives)

The potent, non-opioid analgesic properties of the natural alkaloid epibatidine, which features a 7-azabicyclo[2.2.1]heptane core, have inspired extensive research into synthetic analogues. researchgate.netnih.gov The goal is to develop compounds that retain the analgesic efficacy of epibatidine but possess a more favorable selectivity profile for specific nicotinic acetylcholine receptor (nAChR) subtypes, particularly the α4β2 subtype, to reduce toxicity. researchgate.netnih.gov

Researchers have successfully synthesized numerous analogues by modifying the pyridine (B92270) ring of epibatidine or by creating novel substitution patterns on the bicyclic frame. nih.govnih.gov For example, bioisosteric replacement of the chloropyridinyl moiety with substituted pyridazine (B1198779) rings has yielded potent analogues. nih.gov One such pyridazine derivative and its N-methylated version showed high activity with improved selectivity for the α4β2 over the α3β4 nAChR subtype. nih.gov Another strategy involves synthesizing 1-substituted 7-azabicyclo[2.2.1]heptane skeletons, leading to compounds that bind selectively to the α4β2 nAChR with Kᵢ values in the nanomolar range. researchgate.net

Below is a table of epibatidine analogues based on the 7-azabicyclo[2.2.1]heptane scaffold and their binding affinities for the α4β2 nAChR.

Compound2'-Substituent on Pyridine RingBinding Affinity Kᵢ (nM) at α4β2 nAChR
(+)-Epibatidine-Cl0.04
(-)-Epibatidine-Cl0.02
Analogue 1b -F0.05
Analogue 1c -Br0.02
Analogue 1d -I0.03
Analogue 1f -NH₂13
Analogue 1i -H0.12
Data sourced from reference nih.gov.

Sigma Receptor Ligands and Structure-Activity Relationship Studies

The 7-azabicyclo[2.2.1]heptane scaffold has been effectively utilized to develop selective ligands for sigma (σ) receptors, which are implicated in various CNS functions and disorders. nih.gov A series of N-substituted 7-azabicyclo[2.2.1]heptanes were synthesized as simplified, achiral analogues of more complex sigma receptor ligands. nih.gov

Structure-activity relationship (SAR) studies revealed that the nature of the N-substituent is critical for both affinity and subtype selectivity. nih.gov Key findings include:

Arylalkyl N-substituents (e.g., N-phenethyl, N-phenylpropyl) generally confer selectivity for the σ₂ receptor subtype. nih.gov

Alicyclic or polycarbocyclic N-substituents (e.g., N-adamantylmethyl) tend to impart high affinity for both σ₁ and σ₂ subtypes. nih.gov

The conformationally restricted 7-azabicyclo[2.2.1]heptane core generally leads to greater σ₂ binding and selectivity compared to analogously substituted, more flexible pyrrolidines, highlighting the importance of steric bulk and conformational constraint around the nitrogen atom for subtype discrimination. nih.gov

The table below summarizes the binding affinities of selected N-substituted 7-azabicyclo[2.2.1]heptane derivatives for sigma receptors. nih.gov

CompoundN-Substituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)σ₁/σ₂ Selectivity Ratio
14 Benzyl (B1604629)148 ± 2025.5 ± 2.45.8
15 Phenethyl56.7 ± 11.23.5 ± 0.516.2
16 3-Phenylpropyl32.3 ± 4.50.73 ± 0.0444.2
17 4-Phenylbutyl14.5 ± 2.10.69 ± 0.0921.0
22 Adamantan-1-ylmethyl1.8 ± 0.32.1 ± 0.30.86
Data sourced from reference nih.gov.

Glycine (B1666218) Transporter (GlyT1) Inhibitors

The glycine transporter 1 (GlyT1) is a key target for treating CNS disorders such as schizophrenia, as its inhibition can enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels. researchgate.netnih.gov An efficient synthetic route has been described that uses a Boc-protected 7-azabicyclo[2.2.1]heptane anion to prepare a potent GlyT1 inhibitor. researchgate.net This demonstrates the utility of the scaffold in generating small-molecule inhibitors for this important neurological target. researchgate.net The development of such inhibitors is a promising therapeutic strategy for conditions characterized by glutamatergic hypofunction. nih.govgoogle.com

Investigations into Enzyme Inhibitory Properties

The 7-azabicyclo[2.2.1]heptane framework is a key structural motif in the design of various enzyme inhibitors. The rigidity of the bicyclic system allows for the precise positioning of functional groups to interact with the active sites of target enzymes. While research directly on this compound as an inhibitor is specific, its derivatives have shown significant potential.

Derivatives of the 7-azabicyclo[2.2.1]heptane skeleton have been investigated for their ability to inhibit several classes of enzymes. For instance, certain derivatives have been explored as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. nih.gov Enantiomerically pure diamine derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized and evaluated as glycosidase inhibitors. nih.gov These compounds serve as nonpeptide molecular scaffolds for designing peptide analogues. nih.gov Additionally, other derivatives have demonstrated potential in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. smolecule.com The constrained proline analogue, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), has been incorporated into molecules targeting enzymes like HIV-1 protease. unirioja.es

The synthetic versatility of the nitrile group in this compound allows for its conversion into various functional groups, such as amines or carboxylic acids, which are often essential for enzyme binding. This makes the parent nitrile a valuable starting material for generating libraries of potential enzyme inhibitors for screening.

Table 1: Examples of 7-Azabicyclo[2.2.1]heptane Derivatives as Enzyme Inhibitors To view the data, please click on the table.

Derivative Class Target Enzyme(s) Potential Therapeutic Area Reference
Diamino-7-azabicyclo[2.2.1]heptanes Glycosidases Metabolic Disorders nih.gov
General Derivatives Histone Deacetylases (HDACs) Oncology smolecule.com
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) Analogs HIV-1 Protease Antiviral unirioja.es

Intermediates in Complex Molecule Synthesis

The unique structural features of this compound make it an important intermediate in the synthesis of more complex and biologically significant molecules.

The 7-azabicyclo[2.2.1]heptane core is a foundational element for building innovative bio-active heterocyclic scaffolds. researchgate.net Its rigid structure is used to mimic the conformation of natural products or to create entirely new molecular architectures with potential therapeutic applications.

A significant application is in the synthesis of epibatidine analogues. researchgate.net Epibatidine, a potent analgesic, has a 7-azabicyclo[2.2.1]heptane core. A straightforward, one-pot method has been developed for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles from cyclohexanones, which can then be elaborated to create new epibatidine-like compounds that act as nicotinic acetylcholine receptor inhibitors. researchgate.net The nitrile functionality introduced in this process is a key handle for further chemical modification. researchgate.net

Furthermore, the related compound 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is recognized as a conformationally constrained proline analogue. unirioja.escapes.gov.br This feature is highly valuable in peptidomimetics, where incorporating such rigid structures can help to elucidate the relationship between peptide conformation and biological activity by locking a peptide chain into a specific b-turn conformation. unirioja.escapes.gov.br

Table 2: Bio-active Scaffolds Derived from the 7-Azabicyclo[2.2.1]heptane Framework To view the data, please click on the table.

Scaffold Type Biological Target Synthetic Precursor/Analogue Reference
Epibatidine Analogues Nicotinic Acetylcholine Receptors This compound researchgate.net
Peptidomimetics (e.g., Thrombin inhibitors, HIV-1 protease inhibitors) Various (e.g., Thrombin, HIV-1 Protease) 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) unirioja.es

Bioluminescence is a powerful tool for biological imaging, with coelenterazine (B1669285) (CTZ) being a widespread luciferin (B1168401) substrate. nih.gov The synthesis of novel CTZ derivatives is a key area of research aimed at creating probes with improved properties for in vitro and in vivo imaging. nih.gov The general strategy for creating CTZ analogues involves chemically modifying the functional groups at various positions of the core imidazopyrazinone backbone. mdpi.com

The synthesis of the CTZ core often involves the condensation of a 2-aminopyrazine (B29847) derivative with a glyoxal. illinois.edu Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions to introduce diverse substituents onto the pyrazine (B50134) ring, which is a key intermediate. illinois.eduresearchgate.net

While direct synthesis of coelenterazine from this compound is not explicitly documented in the provided results, the need for novel heterocyclic motifs in creating diverse CTZ analogues is well-established. researchgate.net The 7-azabicyclo[2.2.1]heptane framework represents a unique, rigid scaffold. The carbonitrile group can be chemically transformed, suggesting its potential as a precursor for creating novel aminopyrazine intermediates or other heterocyclic fragments that could be incorporated into the coelenterazine structure to develop new bioluminescent probes with tailored properties.

A novel class of ionic liquids has been synthesized using the 7-azabicyclo[2.2.1]heptane skeleton as the foundational cationic component. researchgate.netresearchgate.net These materials represent a significant application of the azabicyclic framework outside of the life sciences.

The synthesis is based on methods previously developed for creating epibatidine analogues. researchgate.net This work has led to the development of dicationic ionic salts where two 7-azoniabicyclo[2.2.1]heptane units are linked by a variable spacer. researchgate.net The construction of the bicyclic core and the introduction of the spacer can occur concurrently in a one-pot reaction. researchgate.net Through quaternization and subsequent anion metathesis with anions such as bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) and dicyanamide (B8802431) [N(CN)₂]⁻, the final ionic liquids are produced. researchgate.net

These azabicyclic ionic liquids have been found to possess favorable properties, including very good electrochemical and thermal stabilities. researchgate.net Notably, some of these dicationic salts are liquids at room temperature, particularly when the linking spacer has a sufficient length (e.g., more than seven atoms). researchgate.net

Table 3: Properties of Ionic Liquids Based on the 7-Azabicyclo[2.2.1]heptane Skeleton To view the data, please click on the table.

Cationic Scaffold Anion(s) Key Properties Potential Applications Reference

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a key area of ongoing research. Traditional multi-step syntheses for the 7-azabicyclo[2.2.1]heptane core can be resource-intensive. cdnsciencepub.com Consequently, the focus has shifted towards more streamlined and sustainable approaches.

A significant advancement is the development of a one-pot method for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles. ugent.beresearchgate.net This method starts from cyclohexanones that have a leaving group (like a mesyloxy group) at the 4-position. researchgate.net The reaction proceeds through an in-situ formation of an imine, followed by a reversible addition of cyanide, which drives the conversion to the bicyclic core. researchgate.net This approach represents a more efficient alternative to lengthy, traditional routes.

Another foundational strategy for building the core skeleton is the Diels-Alder reaction. cdnsciencepub.comunirioja.es Research has explored using dienophiles like methyl 2-benzamidoacrylate to construct the bicyclic system, which can then be further modified. unirioja.es While many syntheses focus on the carboxylic acid analogue, these methodologies provide a basis for developing routes to the nitrile derivative. unirioja.esresearchgate.net Future work will likely focus on optimizing these reactions using greener solvents, catalytic systems, and continuous flow processes to improve yield, reduce waste, and enhance scalability. researchgate.net

Synthetic StrategyKey FeaturesStarting Materials ExamplePotential for Sustainability
One-Pot CyclizationIn situ imine formation followed by cyanide addition and cyclization. researchgate.net4-(mesyloxy)cyclohexanone, primary amines, acetone (B3395972) cyanohydrin. researchgate.netReduces the number of steps, purification processes, and overall waste.
Diels-Alder CycloadditionForms the bicyclic core through a [4+2] cycloaddition, followed by further transformations. cdnsciencepub.comunirioja.esN-protected pyrroles and various dienophiles (e.g., alkynes). cdnsciencepub.comresearchgate.netCan be made more sustainable through the use of catalytic and asymmetric versions.
Intramolecular CyclizationTransannular ring closure of a suitably functionalized cyclohexane (B81311) precursor. cdnsciencepub.comcis-4-Aminocyclohexanol methanesulfonate (B1217627) ester. cdnsciencepub.comOften requires multiple steps to prepare the precursor, but the key cyclization can be high-yielding. cdnsciencepub.com

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry is becoming an indispensable tool for understanding the unique properties of the 7-azabicyclo[2.2.1]heptane scaffold. Its rigid framework imposes significant conformational constraints, which can be leveraged in drug design and material science. nih.govresearchgate.net

Spectroscopic and simulation studies on related 7-azabicyclo[2.2.1]heptane derivatives have shown that the scaffold can enforce a specific extended conformation on adjacent molecular fragments. researchgate.net High-level quantum mechanical studies have also been used to investigate the conformations of related analogues. researchgate.net These computational methods allow researchers to predict how the nitrile derivative will interact with biological targets or assemble into larger structures.

Future research will likely employ more sophisticated computational techniques to:

Model Receptor Binding: Predict the binding affinity and selectivity of 7-azabicyclo[2.2.1]heptane-1-carbonitrile derivatives for specific biological targets, such as nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net

Analyze Conformational Dynamics: Use molecular dynamics simulations to understand the flexibility and conformational preferences of molecules incorporating this scaffold. researchgate.net

Predict Physicochemical Properties: Calculate properties like solubility, stability, and electronic characteristics to guide the design of new materials, such as ionic liquids. researchgate.net

Computational MethodResearch ApplicationRelevance to this compound
Quantum Mechanics (QM)Calculating electronic structure, reaction mechanisms, and conformational energies. researchgate.netTo understand the stability of different conformations and predict reactivity.
Molecular Dynamics (MD)Simulating the movement of the molecule over time in different environments (e.g., water, lipids). researchgate.netTo assess conformational stability and interactions with biological membranes or proteins.
Docking and ScoringPredicting the binding mode and affinity of the molecule to a receptor's active site. nih.govTo guide the design of potent and selective receptor ligands for therapeutic applications.

Broadening Applications in Chemical Biology and Material Science

While initially explored as a synthetic intermediate, the potential applications for this compound and its derivatives are expanding into new scientific domains.

In chemical biology , the primary focus has been on its use as a scaffold for developing ligands for nicotinic acetylcholine receptors. researchgate.net The nitrile functionality is a key precursor for creating analogues of epibatidine (B1211577), a potent analgesic alkaloid. ugent.beresearchgate.net The rigid structure allows for precise orientation of substituents to achieve high affinity and selectivity for specific receptor subtypes. nih.govresearchgate.net The scaffold has also been used to develop ligands for sigma-2 (σ2) receptors, which are targets for antipsychotic agents. nih.gov Furthermore, the core structure is explored in the design of peptidomimetics, where its constrained nature helps to create stable, predictable secondary structures like β-turns. unirioja.espsu.edu

In material science , a novel application has emerged in the creation of ionic liquids. researchgate.net Researchers have synthesized ionic liquids based on the 7-azabicyclo[2.2.1]heptane skeleton and investigated their properties. researchgate.net These materials were found to have good electrochemical and thermal stabilities, opening up possibilities for their use as electrolytes in batteries or as green solvents in chemical reactions. researchgate.net The unique three-dimensional structure of the bicyclic core could lead to materials with interesting and tunable physical properties.

FieldSpecific ApplicationKey Research Finding
Chemical BiologyDevelopment of Epibatidine AnaloguesThe nitrile is a key intermediate for synthesizing novel ligands for nicotinic acetylcholine receptors. ugent.beresearchgate.net
Chemical BiologySigma-2 (σ2) Receptor LigandsThe scaffold is used to create selective ligands for neurological targets. nih.gov
Chemical BiologyPeptidomimeticsThe rigid bicyclic core acts as a constrained proline analogue to control peptide conformation. unirioja.espsu.edu
Material ScienceIonic LiquidsThe 7-azabicyclo[2.2.1]heptane skeleton has been used to create novel ionic liquids with good thermal and electrochemical stability. researchgate.net

Q & A

Q. What are the key synthetic routes for 7-azabicyclo[2.2.1]heptane derivatives, and how are they optimized for yield?

The synthesis typically involves a four-step sequence starting from cyclohex-3-enecarboxylic acid:

  • Curtius rearrangement to generate carbamates or trifluoroacetamides.
  • Stereoselective bromination to form dibromocyclohexane intermediates.
  • NaH-mediated cyclization to construct the bicyclic core (30–50% yields) . Optimization includes adjusting substituents (e.g., benzyl vs. tert-butyl groups) and reaction conditions (temperature, solvent) to enhance stereochemical control and reduce side reactions.

Q. How is structural characterization of 7-azabicyclo[2.2.1]heptane derivatives performed?

Key techniques include:

  • <sup>1</sup>H NMR spectroscopy : Peaks for bridgehead protons (e.g., δ 1.42–1.69 ppm for bicyclic protons) and substituent-specific shifts (e.g., δ 7.60–7.91 ppm for aromatic groups) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 658.9 [M+H]<sup>+</sup>) confirm molecular weight .
  • X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives .

Q. What role does the N-substituent play in reactivity during intramolecular cyclization?

The N-substituent (e.g., sulfonyl, carbonyl, or carbamate groups) dictates cyclization efficiency. For example:

  • N-Sulfonyl groups enable successful radical cyclization (e.g., 30% yield for epibatidine analogues).
  • Carbamates/amides often lead to uncyclized byproducts due to competing reduction pathways .

Advanced Research Questions

Q. How can free radical reactions be leveraged to synthesize conformationally constrained epibatidine analogues?

Radical precursors (e.g., brominated derivatives) undergo intramolecular cyclization via:

  • Tin-mediated radical generation : Using HSnBu3 to abstract bromine, forming 7-azabicyclo[2.2.1]hept-2-yl radicals.
  • Radical trapping : Cyclization occurs at C7, yielding constrained bicyclic structures (e.g., 84% yield for compound 8) . Challenges include controlling regioselectivity and minimizing radical recombination .

Q. What strategies address low yields in stereoselective bromination steps?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve bromine activation.
  • Temperature control : Lower temperatures (−20°C to 0°C) favor cis/trans dibromide formation .
  • Catalytic additives : Lewis acids (e.g., ZnBr2) enhance stereochemical fidelity .

Q. How does chiral HPLC resolve enantiomers of 7-azabicyclo[2.2.1]heptane derivatives?

  • Stationary phase : Polysaccharide-based chiral columns (e.g., Chiralpak AD-H) separate enantiomers via differential π-π interactions.
  • Mobile phase : Hexane/isopropanol gradients optimize resolution (e.g., for methyl carboxylate derivatives) .
  • Detection : UV monitoring at 254 nm tracks elution profiles.

Q. What contradictions exist in the reactivity of 7-azabicyclo[2.2.1]heptane radicals?

  • N-Sulfonyl vs. carbonyl groups : Only sulfonyl derivatives cyclize efficiently, while carbamates/amides fail due to competing hydrogen abstraction .
  • Substituent effects : Electron-withdrawing groups at C2 enhance radical stability but may hinder cyclization .

Q. How are 7-azabicyclo[2.2.1]heptane derivatives applied in asymmetric catalysis?

  • Organocatalysis : Derivatives like 7-azabicyclo[2.2.1]heptane-2-carboxylic acid show enhanced enantioselectivity (up to 90% ee) in aldol reactions vs. monocyclic β-proline analogues .
  • Mechanistic insight : Rigid bicyclic frameworks enforce specific transition-state geometries, reducing conformational entropy .

Methodological Challenges and Solutions

Q. How to mitigate competing pathways in free radical cyclization?

  • Radical initiators : Use AIBN or light to accelerate cyclization kinetics.
  • Dilution effects : High dilution reduces intermolecular side reactions.
  • Protecting groups : Temporary protection of reactive sites (e.g., acetyloxy groups) improves selectivity .

Q. What computational tools predict the stereochemical outcomes of bicyclic syntheses?

  • DFT calculations : Model transition states to predict endo/exo selectivity.
  • Molecular dynamics : Simulate solvent effects on conformational equilibria .

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Reactant of Route 1
7-Azabicyclo[2.2.1]heptane-1-carbonitrile
Reactant of Route 2
7-Azabicyclo[2.2.1]heptane-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.